Thiamet-G
Overview
Description
Thiamet G is a potent and selective inhibitor of the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a post-translational modification that plays a critical role in various cellular processes. Thiamet G has been widely used in scientific research to study the effects of increased O-GlcNAc levels on cellular functions and disease states .
Mechanism of Action
Target of Action
Thiamet-G is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from proteins . The primary target of this compound is the OGA enzyme, which plays a crucial role in the post-translational modification of proteins .
Mode of Action
This compound interacts with its target, OGA, by inhibiting its activity . This inhibition leads to an increase in O-GlcNAc-modified proteins . O-GlcNAcylation, i.e., the addition of N-acetylglucosamine to serine and threonine residues, is a post-translational modification that regulates the function of many proteins . By inhibiting OGA, this compound promotes the glycosylation of tau, preventing its aggregation and appearing to stabilize tau in a soluble, nonpathogenic form .
Biochemical Pathways
This compound affects the hexosamine biosynthetic pathway (HBP), a metabolic pathway that produces UDP-GlcNAc, the substrate for O-GlcNAcylation . By inhibiting OGA, this compound increases the levels of O-GlcNAc-modified proteins, which can impact various cellular functions and signaling pathways . For instance, it has been shown to reduce tau phosphorylation and alter microtubule dynamics .
Pharmacokinetics
This compound is orally bioavailable and can cross the blood-brain barrier . It leads to an increase in O-GlcNAc-modified proteins in cell-based and in vivo assay systems . In Phase 1 safety testing, this compound was well-tolerated at all doses, without serious adverse events or discontinuations due to an adverse event. The pharmacokinetics were deemed adequate for once-a-day dosing .
Result of Action
The inhibition of OGA by this compound results in an increase in O-GlcNAc-modified proteins, which has several molecular and cellular effects. For example, it reduces the levels of phosphorylated Tau protein in rat cortex and hippocampus . In preclinical work, this compound was reported to increase N-GlcNAc-modified tau, reduce the number of tau neurofibrillary tangles, and decrease neuronal cell loss .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamet G is synthesized through a multi-step process involving the formation of a pyranothiazole ring system. The key steps include the condensation of an amino alcohol with a thiazoline derivative, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely published, the synthesis of Thiamet G on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, improving the efficiency of purification steps, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Thiamet G primarily undergoes reactions related to its role as an O-GlcNAcase inhibitor. These reactions include binding to the active site of the enzyme and inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of Thiamet G involves reagents such as amino alcohols, thiazoline derivatives, and various organic solvents. The reaction conditions are carefully controlled to ensure the formation of the desired pyranothiazole ring system and to achieve high purity of the final product .
Major Products Formed
The major product formed from the synthesis of Thiamet G is the compound itself, characterized by its potent inhibitory activity against O-GlcNAcase. No significant by-products are typically reported in the literature, indicating a high specificity of the synthetic route .
Scientific Research Applications
Thiamet G has been extensively used in scientific research to investigate the role of O-GlcNAcylation in various biological processes. Some key applications include:
Neurodegenerative Diseases: Thiamet G has been shown to reduce tau phosphorylation in models of Alzheimer’s disease, suggesting potential therapeutic benefits.
Cancer Research: The compound has been used to study the effects of O-GlcNAcylation on tumor progression and aggressiveness, particularly in glioblastoma.
Metabolic Studies: Thiamet G has been employed to explore the relationship between nutrient availability, stress responses, and protein O-GlcNAcylation.
Cardiovascular Research: The compound has been used to investigate the effects of increased O-GlcNAc levels on heart function and related pathologies.
Comparison with Similar Compounds
Thiamet G is unique in its high potency and selectivity as an O-GlcNAcase inhibitor. Similar compounds include:
PUGNAc: Another O-GlcNAcase inhibitor, but with lower selectivity compared to Thiamet G.
OSMI-1 and OSMI-2: These compounds also inhibit O-GlcNAcase but differ in their chemical structure and selectivity profiles.
NButGT: A glycosidase inhibitor with a different mechanism of action compared to Thiamet G.
Thiamet G stands out due to its high selectivity and ability to cross the blood-brain barrier, making it particularly useful for neurological studies .
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIMZHKIXDJRN-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2C(C(C(OC2S1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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